![molecular formula C₂₃H₁₈Cl₃N₅O₂ B1140643 9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine Chloride CAS No. 28249-90-3](/img/no-structure.png)

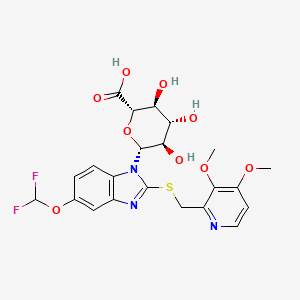

9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine Chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This fluorescent compound shows biostatic, biocidal, crosslinking, and polymerizing properties.

科学的研究の応用

Ionophore-Based pH Electrodes

9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine derivatives have been used in the construction of H+-selective membrane electrodes. These electrodes, embedded in a high molecular weight poly(vinyl chloride) matrix, exhibited near-Nernstian responses over specific pH ranges. This makes them valuable for precise pH measurements in various scientific contexts (Coșofreț, Nahir, Lindner, & Buck, 1992).

Photophysical Properties in Thin Films

Studies have examined the physicochemical properties of vacuum-deposited thin films of 9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine derivatives. These films exhibit notable light-sensitive and masking properties, making them suitable for submicron patterning under UV exposure (Ignasheva, Gudimenko, Agabekov, & Ivko, 1994).

Antifungal Activity

Benzo[a]phenoxazinium chlorides, including 9-Diethylamino variants, have demonstrated potential as antifungal agents. Their activity against yeast like Saccharomyces cerevisiae was influenced by the length of aliphatic chains in the molecular structure. Certain derivatives showed high minimum inhibitory concentration (MIC) activity (Leitão et al., 2016).

Molecular Dynamics Simulations

This compound, commonly known as Nile Red, has been a subject of molecular dynamics simulations to understand its behavior in lipid bilayers. Such studies are crucial for interpreting fluorescent data in biological systems, particularly concerning the lipid microenvironment (Singh & Tieleman, 2013).

Optodes for Protamine Determination

Optodes, prepared using 9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine, have been developed for the determination of protamine. These optodes exhibit sensitive absorbance changes in response to varying protamine concentrations, useful in biotechnological and medical research (Kim et al., 2001).

Antibacterial Activity

Compounds containing this molecule have shown antibacterial properties. They have been tested against various bacteria, such as Escherichia coli and Staphylococcus aureus, demonstrating their potential in antimicrobial research (Patil et al., 2015).

Micellisation Probes

9-Diethylamino derivatives of benzo[a]phenoxazinium chlorides have been synthesized as fluorescent probes for detecting the micellisation process. Their ability to absorb and emit at longer wavelengths makes them valuable in studies of micellar media (Alves et al., 2009).

Hydrophobic Properties Study

As Nile Red, this compound has been used as a fluorescent probe to study the hydrophobic properties of proteins associated with detergents, contributing significantly to our understanding of protein-detergent interactions (Daban, Samsó, & Bartolomé, 1991).

Fluorescent Probe for Lipid Determination

Nile Red has also been employed as a vital stain for flow cytometric sorting of microalgal populations based on lipid content. This application is important in fields like biofuel research and microbiology (Cooksey, Guckert, Williams, & Callis, 1987).

Anionic Surfactant Monitoring

Optodes using this compound have been developed to monitor anionic surfactants, demonstrating the versatility of 9-Diethylamino derivatives in environmental monitoring and analytical chemistry (Chan, Lee, & Lu, 1998).

作用機序

Target of Action

The primary target of 9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine Chloride, also known as Nile Red, is the lipid-rich areas of microscopic biosamples . It is a fluorescent molecule whose excitation and emission maxima depend on the polarity of the solvent . It is primarily used as a probe to determine lipid microenvironments .

Mode of Action

Nile Red interacts with its targets, the lipid microenvironments, by embedding itself within these regions. The optical shift of Nile Red in various lipid bilayer environments can be predicted using a method that includes developing an improved Nile Red MM model, potential of mean force (PMF) calculations to determine the orientation and position of the dye in the bilayer, clustering to identify representative configurations, and combined QM/MM calculations to predict the spectra of Nile Red in each selected configuration in the bilayer .

Biochemical Pathways

It is known that the dye’s fluorescence properties change depending on the polarity of its environment, making it a valuable tool for studying lipid microenvironments .

Result of Action

The primary result of Nile Red’s action is the enhancement of contrast in lipid-rich areas of microscopic biosamples . This allows for the visualization and study of these areas. The dye’s fluorescence properties change depending on the polarity of its environment, providing information about the lipid microenvironments .

Action Environment

The action of Nile Red is influenced by the polarity of its environment. Its excitation and emission maxima change depending on the polarity of the solvent, which means that its fluorescence properties can vary in different lipid microenvironments . This makes Nile Red a valuable tool for studying these environments in a variety of contexts.

将来の方向性

生化学分析

Cellular Effects

It is known that phenoxazines can have a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine Chloride involves the reaction of 9H-benzo[a]phenoxazine with 4,6-dichloro-s-triazine followed by N-ethylation with diethylamine and subsequent conversion to the chloride salt.", "Starting Materials": [ "9H-benzo[a]phenoxazine", "4,6-dichloro-s-triazine", "diethylamine", "hydrochloric acid", "sodium hydroxide", "acetonitrile", "water" ], "Reaction": [ "9H-benzo[a]phenoxazine is reacted with 4,6-dichloro-s-triazine in acetonitrile at elevated temperature to form 9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine", "The resulting product is then treated with diethylamine in acetonitrile under reflux conditions to N-ethylate the secondary amine group", "The reaction mixture is then quenched with hydrochloric acid and the resulting solid is filtered and washed with water", "The crude product is then dissolved in acetonitrile and treated with sodium hydroxide to form the chloride salt of the desired compound" ] } | |

CAS番号 |

28249-90-3 |

分子式 |

C₂₃H₁₈Cl₃N₅O₂ |

分子量 |

502.78 |

同義語 |

[5-(4,6-Dichloro-s-triazin-2-yl)-9H-benzo[a]phenoxazin-9-ylidene]diethyl-ammonium Chloride; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 6-[6-hydroxy-7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate](/img/structure/B1140562.png)

![(3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B1140573.png)

![N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel](/img/structure/B1140576.png)

![3-O-tert-butyl 5-O-[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B1140577.png)

![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III](/img/structure/B1140578.png)